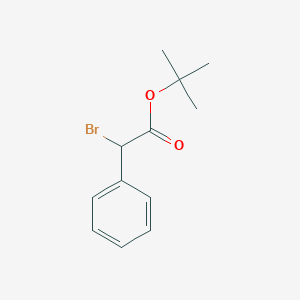
Tert-butyl 2-bromo-2-phenylacetate
Übersicht
Beschreibung
Tert-butyl 2-bromo-2-phenylacetate is an organic compound with the molecular formula C12H15BrO2 . It is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to a bromoacetate substituent . The average mass of the molecule is 271.150 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.15 . The specific physical and chemical properties of this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Indoline Lactone : The study by Hodges et al. (2004) discussed the synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate, highlighting its potential in producing complex organic compounds.
Development of Antimicrobial Agents : Doraswamy and Ramana (2013) investigated the synthesis of substituted phenyl azetidines, involving reactions with tert-butyl compounds, for potential use as antimicrobial agents (Doraswamy & Ramana, 2013).
Palladium-Catalyzed Cross-Coupling Reactions : Stambuli, Bühl, and Hartwig (2002) explored the reactivity of arylpalladium complexes with tert-butyl compounds, contributing to advancements in palladium-catalyzed cross-coupling reactions (Stambuli et al., 2002).
Synthesis of Water-Soluble Dendritic Macromolecules : Pesak, Moore, and Wheat (1997) synthesized phenylacetylene dendrimers terminated with tert-butyl esters, demonstrating applications in creating water-soluble macromolecules with potential uses in nanotechnology and material science (Pesak et al., 1997).
Stereocontrolled Synthesis of Amino Acid Derivatives : Easton (1994) conducted a study on the stereocontrolled synthesis of β-hydroxy-α-amino acids, where tert-butyl esters were used for enhanced stereoselectivity, important in pharmaceutical and biochemical research (Easton, 1994).
Structural Studies of Ester Enolates : Corset et al. (1993) investigated the structures of tert-butyl phenylacetate enolates, providing insights into their configurations and applications in chemical synthesis (Corset et al., 1993).
Synthesis of α-Aryl Esters : Jørgensen et al. (2002) developed a method for the synthesis of α-aryl esters using tert-butyl esters, contributing to the field of organic chemistry and drug synthesis (Jørgensen et al., 2002).
Wirkmechanismus
Target of Action
Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that primarily targets alkyl halides . Alkyl halides play a crucial role in various biochemical reactions, including nucleophilic substitution and elimination reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as the E2 elimination . This is a single-step process where a base removes a proton from the β-carbon, the halogen leaves the α-carbon, and a double bond forms . This reaction is facilitated by the bromine atom in the compound, which acts as a good leaving group .
Biochemical Pathways
The E2 elimination mechanism affects the formation of alkenes from alkyl halides . This process can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which are key determinants of its adme properties, have been noted .
Result of Action
The result of the compound’s action is the formation of alkenes via the E2 elimination mechanism . This reaction can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is typically carried out in a heat-dried flask under a nitrogen atmosphere . This environment helps to prevent unwanted side reactions and ensures the stability of the compound .
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSMBHBHVHTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

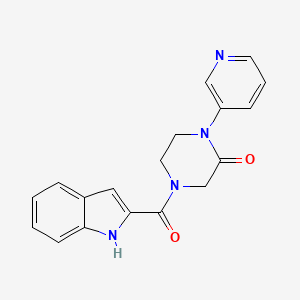
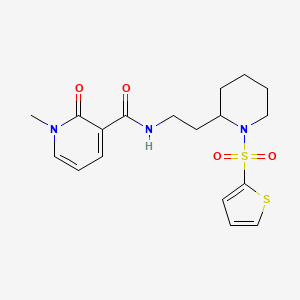
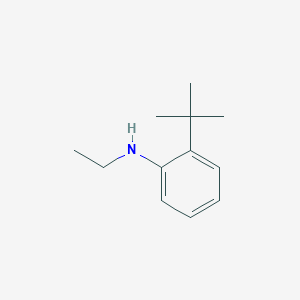
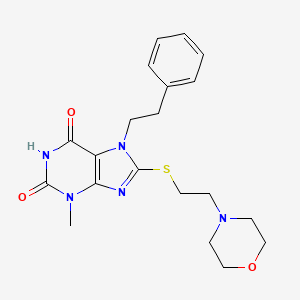
![2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2859018.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
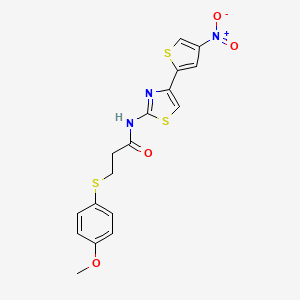
![2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2859023.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2859024.png)
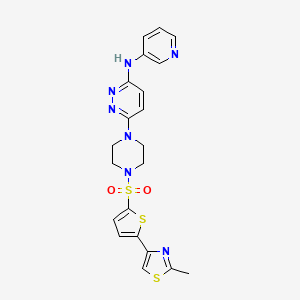
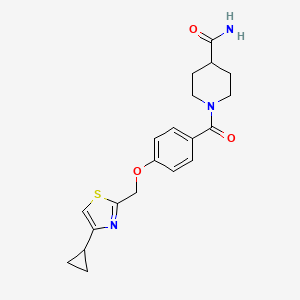

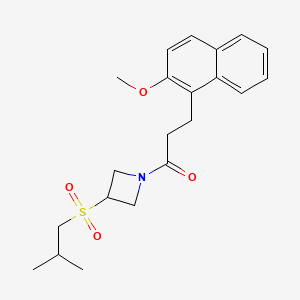
![2-(2-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2859030.png)
